molecular formula C23H25NO6S B051681 (S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate CAS No. 152061-78-4

(S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate

Cat. No.: B051681
CAS No.: 152061-78-4
M. Wt: 443.5 g/mol
InChI Key: DOOMGAMTFDRVME-FQEVSTJZSA-N
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Description

(S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate is a useful research compound. Its molecular formula is C23H25NO6S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria. They are involved in the degradation of host hemoglobin, a process that is essential for the survival and growth of the parasite.

Mode of Action

The compound interacts with its targets (FP-2 and FP-3 enzymes) by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the parasite’s ability to degrade hemoglobin, which in turn affects its survival and growth.

Biochemical Pathways

The inhibition of FP-2 and FP-3 enzymes disrupts the hemoglobin degradation pathway in the Plasmodium falciparum parasite. This leads to a decrease in the availability of amino acids, which are essential for the protein synthesis and growth of the parasite .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of the growth and survival of the Plasmodium falciparum parasite . This makes the compound a potential candidate for the development of new antimalarial drugs.

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-14(2)11-20(24-31(27,28)18-8-5-15(3)6-9-18)23(26)29-17-7-10-19-16(4)12-22(25)30-21(19)13-17/h5-10,12-14,20,24H,11H2,1-4H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOMGAMTFDRVME-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.